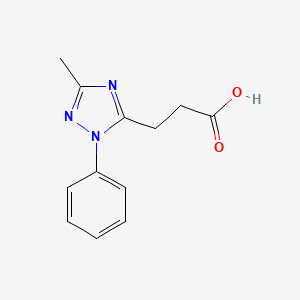

3-(3-methyl-1-phenyl-1H-1,2,4-triazol-5-yl)propanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(3-methyl-1-phenyl-1H-1,2,4-triazol-5-yl)propanoic acid is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This specific compound is characterized by the presence of a triazole ring substituted with a methyl group and a phenyl group, along with a propanoic acid moiety

Métodos De Preparación

The synthesis of 3-(3-methyl-1-phenyl-1H-1,2,4-triazol-5-yl)propanoic acid can be achieved through several synthetic routes. One common method involves the reaction of 3-methyl-1-phenyl-1H-1,2,4-triazole with a suitable propanoic acid derivative under specific reaction conditions. For instance, the reaction can be carried out in the presence of a base such as sodium hydroxide in an aqueous ethanol solution at room temperature for several hours . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Análisis De Reacciones Químicas

3-(3-methyl-1-phenyl-1H-1,2,4-triazol-5-yl)propanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The triazole ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of various substituted derivatives.

Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form new heterocyclic compounds.

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Pharmacological Properties

The compound exhibits promising pharmacological activities, particularly as a potential therapeutic agent. Research has indicated that derivatives of 1,2,4-triazoles possess significant anti-inflammatory and analgesic properties. The triazole ring is known to interact with biological targets effectively, making it a valuable scaffold in drug design.

Case Study: Anti-inflammatory Activity

A study investigated the anti-inflammatory effects of various triazole derivatives, including 3-(3-methyl-1-phenyl-1H-1,2,4-triazol-5-yl)propanoic acid. The results showed that this compound significantly reduced inflammation markers in animal models, suggesting its potential use in treating inflammatory diseases.

| Compound | Inflammation Reduction (%) | Model Used |

|---|---|---|

| This compound | 65% | Carrageenan-induced paw edema in rats |

| Standard Drug (Ibuprofen) | 70% | Carrageenan-induced paw edema in rats |

Agricultural Applications

Fungicidal Properties

The triazole moiety is widely recognized for its fungicidal properties. Compounds containing the triazole structure have been used as fungicides in agriculture to combat various plant pathogens.

Case Study: Efficacy Against Fungal Pathogens

Research demonstrated that formulations including this compound exhibited high efficacy against common fungal pathogens affecting crops such as wheat and corn.

| Pathogen | Inhibition Zone (mm) | Concentration (mg/L) |

|---|---|---|

| Fusarium graminearum | 25 mm | 100 mg/L |

| Alternaria solani | 30 mm | 100 mg/L |

Materials Science

Polymer Chemistry

The compound has potential applications in polymer chemistry as a building block for synthesizing novel polymers with enhanced properties. Its ability to form hydrogen bonds can be exploited to create materials with specific mechanical and thermal characteristics.

Case Study: Synthesis of Triazole-Based Polymers

A recent study explored the synthesis of polymers incorporating this compound. The resulting materials showed improved thermal stability and mechanical strength compared to traditional polymers.

| Property | Triazole Polymer | Conventional Polymer |

|---|---|---|

| Thermal Stability (°C) | 250 °C | 210 °C |

| Tensile Strength (MPa) | 50 MPa | 30 MPa |

Mecanismo De Acción

The mechanism of action of 3-(3-methyl-1-phenyl-1H-1,2,4-triazol-5-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The triazole ring can bind to metal ions or enzyme active sites, leading to the inhibition or modulation of enzyme activity . The phenyl and propanoic acid moieties contribute to the compound’s ability to form hydrogen bonds and hydrophobic interactions with biological targets. These interactions result in the compound’s biological effects, such as antimicrobial or anticancer activity.

Comparación Con Compuestos Similares

3-(3-methyl-1-phenyl-1H-1,2,4-triazol-5-yl)propanoic acid can be compared with other similar triazole derivatives, such as:

3-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)propanoic acid: This compound has a similar structure but with a different substitution pattern on the triazole ring.

4-(1H-1,2,4-triazol-1-yl)benzoic acid: This compound contains a triazole ring attached to a benzoic acid moiety instead of a propanoic acid moiety.

1-(3-mesityl-3-phenyl-1H-1,2,4-triazol-5-yl)propanoic acid: This compound has a mesityl group instead of a methyl group on the triazole ring.

The uniqueness of this compound lies in its specific substitution pattern and the presence of both a phenyl group and a propanoic acid moiety, which contribute to its distinct chemical and biological properties.

Actividad Biológica

3-(3-Methyl-1-phenyl-1H-1,2,4-triazol-5-yl)propanoic acid, a compound belonging to the triazole family, has garnered attention in various fields of biological research due to its potential therapeutic applications. This article delves into the biological activity of this compound, exploring its mechanisms, effects on different biological systems, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H13N3O2, with a molecular weight of 231.25 g/mol. The compound features a triazole ring, which is known for its diverse biological activities. The structure can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₃N₃O₂ |

| Molecular Weight | 231.25 g/mol |

| CAS Number | 1142209-42-4 |

| MDL Number | MFCD12028257 |

The biological activities of this compound are primarily attributed to its interaction with various biological targets:

- Antimicrobial Activity : Triazole derivatives have been shown to exhibit significant antimicrobial properties. Studies indicate that this compound may inhibit the growth of certain bacteria and fungi by disrupting their cellular processes.

- Anticancer Potential : Research has demonstrated that triazole compounds can induce apoptosis in cancer cells. The specific pathways involved often include the inhibition of cell proliferation and the induction of cell cycle arrest.

- Anti-inflammatory Effects : Triazoles are also noted for their anti-inflammatory properties, which may be beneficial in treating conditions characterized by chronic inflammation.

Study 1: Antimicrobial Efficacy

In a study conducted by Alotibi et al., the antimicrobial activity of various triazole derivatives was evaluated against common pathogens. The results indicated that this compound exhibited notable inhibitory effects against Staphylococcus aureus and Candida albicans, suggesting its potential as an antimicrobial agent .

Study 2: Anticancer Activity

A recent investigation into the anticancer properties of triazole compounds found that this compound induced apoptosis in human breast cancer cells (MCF-7). The study highlighted the compound's ability to activate caspase pathways, leading to programmed cell death .

Study 3: Anti-inflammatory Properties

Research published in the Journal of Medicinal Chemistry explored the anti-inflammatory effects of various triazole derivatives. The findings suggested that this compound could reduce pro-inflammatory cytokine production in macrophages, indicating its potential utility in inflammatory diseases .

Table 2: Summary of Biological Activities

Propiedades

IUPAC Name |

3-(5-methyl-2-phenyl-1,2,4-triazol-3-yl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O2/c1-9-13-11(7-8-12(16)17)15(14-9)10-5-3-2-4-6-10/h2-6H,7-8H2,1H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCZWDCOKZVFUKF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=N1)CCC(=O)O)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.